molecular formula C7H13NOS B2379484 1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one CAS No. 1849273-82-0

1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one

Cat. No.: B2379484
CAS No.: 1849273-82-0
M. Wt: 159.25
InChI Key: VCDRUZHNOWHRCP-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the azetidine ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives. Another approach involves the Suzuki–Miyaura cross-coupling reaction, where brominated pyrazole–azetidine hybrids are coupled with boronic acids to produce functionalized azetidines .

Chemical Reactions Analysis

1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activities, including antimicrobial and antiviral properties, making it a potential candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications in treating infections and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability

Comparison with Similar Compounds

1-(Azetidin-1-yl)-3-(methylsulfanyl)propan-1-one can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(azetidin-1-yl)-3-methylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-10-6-3-7(9)8-4-2-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDRUZHNOWHRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849273-82-0
Record name 1-(azetidin-1-yl)-3-(methylsulfanyl)propan-1-one
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